molecular formula C45H76O7P2 B117566 [hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid CAS No. 146340-00-3

[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid

Cat. No. B117566
M. Wt: 791 g/mol
InChI Key: IVLBHBFTRNVIAP-HUIBRQQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as Solanesyl diphosphate or Solanesyl pyrophosphate , has a molecular formula of C46H78O7P2 . It contains a total of 133 atoms; 78 Hydrogen atoms, 46 Carbon atoms, 7 Oxygen atoms, and 2 Phosphorous atoms .


Molecular Structure Analysis

The SMILES string representation of this compound is CC(C)=CCCC(C)=CCCC(C)=CCCC(C)=CCCC(C)=CCCC(C)=CCCC(C)=CCCC(C)=CCCOP(O)(=O)OP(O)(O)=O . This representation can be used to generate a 3D structure of the molecule for further analysis.


Physical And Chemical Properties Analysis

The average mass of this compound is 805.055 Da and the monoisotopic mass is 804.522278 Da .

Scientific Research Applications

Organohypervalent Iodine Reagents

This compound is used in the introduction of corresponding phosphonate or phosphinate groups α- to ketone and ester carbonyl groups. This is significant in the transformation of phenylacetylene into acetophenone derivatives, a critical process in organic synthesis (Moriarty et al., 1997).

Phosphonic Acid Applications

Phosphonic acids, including this compound, are employed for their bioactive properties (drug, pro-drug), bone targeting, and medical imaging. They are also used in the design of supramolecular or hybrid materials, and for the functionalization of surfaces (Sevrain et al., 2017).

Properties and Stability

The hydrolytic stability of acylphosphonic acids, like this compound, under acidic and basic conditions has been studied. It's noteworthy that the C–P bond in these compounds is stable in most cases, which is crucial for their use in various chemical reactions (Karaman et al., 1989).

Adhesive Polymers

This compound is utilized in the synthesis of hydrolytically stable phosphonic acid monomers, which are key ingredients in adhesive polymers. These monomers exhibit unique properties during radical polymerization (Moszner et al., 2001).

Calcium-Phosphonate Interactions

The complexation of calcium with phosphonates, such as this compound, is studied for potential applications in medical and analytical fields. This includes the binding of Ca2+ in various pH conditions, which is significant for biological applications (Demadis et al., 2009).

properties

IUPAC Name

[(3E,7E,11E,15E,19E,23E,27E,31E)-1-hydroxy-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H78O9P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46(47)53-54-57(51,52)55-56(48,49)50/h19,21,23,25,27,29,31,33,35,46-47H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,51,52)(H2,48,49,50)/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPOJVPSOQGXDJ-MEGGAXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC(O)OOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC(O)OOP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid
Reactant of Route 2
Reactant of Route 2
[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid
Reactant of Route 3
[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid
Reactant of Route 4
[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid
Reactant of Route 5
[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid
Reactant of Route 6
[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid

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